1,1,1-Tris(hydroxymethyl)propane-d5
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Overview
Description
1,1,1-Tris(hydroxymethyl)propane-d5 is a deuterated form of 1,1,1-Tris(hydroxymethyl)propane, a compound widely used in various chemical and industrial applications. The deuterated version, this compound, is particularly valuable in research due to its stable isotope labeling, which allows for precise tracking and analysis in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,1-Tris(hydroxymethyl)propane-d5 typically involves the deuteration of 1,1,1-Tris(hydroxymethyl)propane. This process can be achieved through catalytic exchange reactions using deuterium oxide (D2O) as the deuterium source. The reaction is usually carried out under controlled conditions to ensure complete deuteration .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to facilitate the deuteration reaction efficiently. The product is then purified through distillation and crystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Tris(hydroxymethyl)propane-d5 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halides and amines.
Scientific Research Applications
1,1,1-Tris(hydroxymethyl)propane-d5 is extensively used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track biochemical pathways.
Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the synthesis of specialized polymers and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Tris(hydroxymethyl)propane-d5 is primarily related to its role as a stable isotope-labeled compound. It allows researchers to track the movement and transformation of the compound in various systems. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, enabling precise monitoring of chemical reactions and biological processes .
Comparison with Similar Compounds
1,1,1-Tris(hydroxymethyl)propane: The non-deuterated form, widely used in similar applications but lacks the stable isotope labeling.
2-Ethyl-2-hydroxymethyl-1,3-propanediol: Another compound with similar chemical properties but different structural features.
Uniqueness: 1,1,1-Tris(hydroxymethyl)propane-d5 stands out due to its stable isotope labeling, which provides unique advantages in research applications. The deuterium atoms enhance the compound’s utility in tracking and analyzing complex chemical and biological systems .
Properties
Molecular Formula |
C6H14O3 |
---|---|
Molecular Weight |
139.20 g/mol |
IUPAC Name |
1,1,3,3-tetradeuterio-2-[deuterio(hydroxy)methyl]-2-ethylpropane-1,3-diol |
InChI |
InChI=1S/C6H14O3/c1-2-6(3-7,4-8)5-9/h7-9H,2-5H2,1H3/i3D,4D2,5D2 |
InChI Key |
ZJCCRDAZUWHFQH-CZMJLJOYSA-N |
Isomeric SMILES |
[2H]C(C(CC)(C([2H])([2H])O)C([2H])([2H])O)O |
Canonical SMILES |
CCC(CO)(CO)CO |
Origin of Product |
United States |
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